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Ytterbium selenide

Electronic Structure Band Gap Engineering Semiconductor Physics

Ytterbium Selenide (YbSe) is a binary rare-earth chalcogenide with a rock-salt cubic structure, optimized for NIR optoelectronics due to its ~1.5 eV optical absorption edge and 1.32 eV band gap. Its intermediate bulk modulus (42.04 GPa) and lattice constant (5.66 Å) enable precise strain engineering in epitaxial heterostructures. The pressure-dependent valence transition (9.8 meV/kbar band gap closure) qualifies it for high-pressure sensors and insulator-to-metal transition studies. With congruent vaporization from 1744 to 2040 K, it maintains stoichiometric integrity during thermal processing. Available in 99.999% (5N) purity as sputtering targets, wafers, powders, lumps, and ingots.

Molecular Formula YbSe
SeY
Molecular Weight 252.02 g/mol
CAS No. 12039-54-2
Cat. No. B077462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYtterbium selenide
CAS12039-54-2
SynonymsYTTERBIUM SELENIDE
Molecular FormulaYbSe
SeY
Molecular Weight252.02 g/mol
Structural Identifiers
SMILES[Se]=[Yb]
InChIInChI=1S/Se.Yb
InChIKeyGIIVYMDWENEPSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 1 piece / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ytterbium Selenide (YbSe, CAS 12039-54-2) Procurement Guide: Properties and Comparative Material Selection


Ytterbium Selenide (YbSe, CAS 12039-54-2) is a binary inorganic rare-earth chalcogenide with a rock-salt (NaCl-type) cubic crystal structure [1]. It exists as a crystalline solid with a molecular weight of 252.00 g/mol and is typically available in various purities (e.g., 99.999% or 5N) in forms such as ingots, lumps, powders, sputtering targets, and wafers [1][2]. Ytterbium in this compound is predominantly in the divalent (Yb²⁺) state, though its valence can exhibit pressure-dependent shifts toward the trivalent (Yb³⁺) state, a key differentiating feature [3]. YbSe belongs to the family of ytterbium monochalcogenides (YbX, X = S, Se, Te), which are actively investigated for their tunable electronic, optical, and thermoelectric properties .

Why Substituting Ytterbium Selenide (YbSe) with YbS or YbTe Compromises Targeted Material Performance


Ytterbium monochalcogenides (YbS, YbSe, YbTe) cannot be generically substituted for one another due to quantifiable differences in their fundamental physical properties. The variation in the chalcogen anion size and electronegativity from S to Se to Te systematically alters the material's electronic band gap, lattice parameter, mechanical stiffness, optical absorption edge, and pressure sensitivity [1]. These differences are not marginal; for instance, the optical absorption edge varies by several hundred meV and the bulk modulus by tens of GPa across the series [2]. Selecting YbSe is a specific design choice that provides a distinct intermediate profile, balancing properties like band gap and mechanical robustness, which directly impacts device performance in optoelectronics and high-pressure applications [3].

Quantitative Evidence for Ytterbium Selenide (YbSe) Differentiation vs. YbS and YbTe Analogs


YbSe vs. YbS and YbTe: A Direct Comparison of Electronic Band Gaps

YbSe occupies a precise intermediate position in the ytterbium monochalcogenide series regarding its electronic band gap. Density functional theory (DFT) calculations show YbSe's band gap is 1.32 eV, which is 0.18 eV larger than YbS (1.14 eV) and 0.16 eV smaller than YbTe (1.48 eV) . This quantifies YbSe's role as a middle-ground material for band gap engineering.

Electronic Structure Band Gap Engineering Semiconductor Physics

YbSe vs. YbTe: A 0.5 eV Reduction in Optical Absorption Edge for Enhanced IR Response

Experimental optical transmission measurements on single-crystal films demonstrate a significant difference in the optical absorption edge. YbSe exhibits an absorption edge of approximately 1.5 eV, which is 0.5 eV lower (i.e., shifted towards the infrared) compared to the 2.0 eV edge of YbTe [1]. This demonstrates a more desirable band edge for near-infrared applications.

Optoelectronics Infrared Optics Thin Film Characterization

YbSe vs. YbS and YbTe: 18% Reduction in Bulk Modulus Relative to YbS

Mechanical properties vary substantially across the series. The calculated bulk modulus (B) for YbSe is 42.04 GPa. This represents an 18% decrease from the stiffer YbS (51.30 GPa), and a 23% increase over the more compliant YbTe (34.21 GPa) [1]. This trend quantifies YbSe's intermediate stiffness.

Mechanical Properties Elastic Moduli Material Stability

High-Temperature Congruent Vaporization: Thermodynamic Stability of YbSe

YbSe demonstrates high-temperature stability through congruent vaporization. Knudsen effusion measurements show it vaporizes congruently (i.e., without changing composition) over a temperature range of 1744–2040 K . The standard enthalpy of formation (ΔfH298°) is -444 ± 32 kJ/mol, indicating strong thermodynamic stability .

High-Temperature Materials Thermodynamics Sublimation

Pressure-Dependent Electronic Behavior: A 9.8 meV/kbar Band Gap Closure Rate for YbSe

The optical absorption edge (4f→5d transition) in YbSe closes under pressure at a rate of 9.8 meV/kbar [1]. This rate is intermediate between the faster closure in YbTe (11.0 meV/kbar) and the slower closure in YbS (6.5 meV/kbar) [1]. This quantifies the unique pressure sensitivity of YbSe's electronic structure, linked to the Yb valence transition.

High-Pressure Physics Valence Transitions Electronic Phase Transitions

Comparison of Physical Property Trends Across Ytterbium Monochalcogenides

A systematic DFT study provides a comprehensive, cross-comparable dataset for the YbX (X=S, Se, Te) series . Key properties for YbSe include: Lattice parameter of 5.66 Å, a Young's modulus of 81.61 GPa, and a Debye temperature of 226.43 K [1]. This data positions YbSe as the intermediate member in the series for multiple physical parameters, confirming a consistent trend.

Material Science Comparative Study Rare-Earth Compounds

Evidence-Based Application Scenarios for Ytterbium Selenide (YbSe) in Optoelectronics and High-Pressure Research


Near-Infrared (NIR) Optoelectronics and Photodetection

YbSe is a compelling candidate for NIR optoelectronic devices due to its experimentally verified optical absorption edge of ~1.5 eV [1]. This edge is significantly red-shifted by 0.5 eV relative to YbTe, placing it in a more desirable range for NIR detection and emission [1]. Its calculated band gap of 1.32 eV, which is intermediate between YbS and YbTe, further supports its potential for use in photodetectors, LEDs, and laser diodes operating in the NIR spectrum .

High-Pressure Sensors and Valence Transition Studies

The unique pressure-dependent electronic behavior of YbSe makes it suitable for fundamental high-pressure physics research and sensor development. The compound exhibits a quantifiable and intermediate pressure coefficient for its band gap closure of 9.8 meV/kbar [1]. This behavior is linked to a pressure-induced valence change from Yb²⁺ to Yb³⁺, which occurs at lower pressures than in YbS and YbTe [1]. This predictable, material-intrinsic response can be leveraged in pressure-sensing devices or as a model system for studying insulator-to-metal transitions.

Mechanically Tailored Thin Films and Heterostructures

For applications requiring thin-film deposition or the creation of epitaxial heterostructures, YbSe's mechanical properties provide a distinct advantage over its analogs. With a bulk modulus of 42.04 GPa and a lattice parameter of 5.66 Å, YbSe offers an intermediate level of stiffness and a specific lattice constant [1]. This allows for more precise strain engineering and better mechanical compatibility when grown on or combined with other materials (e.g., as a buffer layer or quantum well barrier) compared to the much stiffer YbS or the softer YbTe [1].

High-Temperature Material Processing and Solid-State Devices

YbSe is well-suited for applications requiring high-temperature stability, such as in certain solid-state device fabrication steps or high-temperature electronics. The compound vaporizes congruently over a wide, high-temperature range (1744–2040 K), meaning its composition remains constant during thermal processing [1]. This stability, combined with a substantial negative standard enthalpy of formation (-444 kJ/mol), makes YbSe a robust choice for environments where other selenides might decompose or lose stoichiometry, ensuring consistent material properties [1].

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